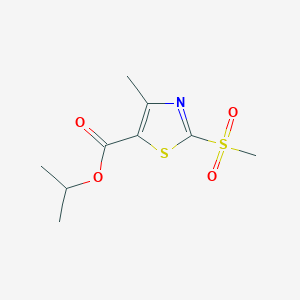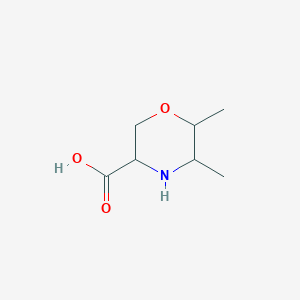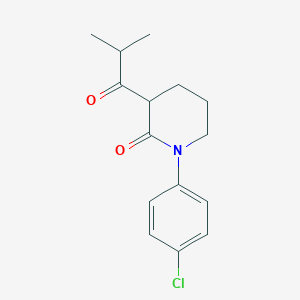![molecular formula C11H12N2O2 B13197890 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-Oxa-5-azabicyclo[221]heptan-5-yl}pyridine-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for epoxidation and other electrophilic reagents for addition reactions . The major products formed from these reactions are often polyfunctionalized bicyclic systems, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of complex molecules with potential therapeutic properties . In materials science, it is used to create novel materials with unique structural properties. Additionally, its unique bicyclic structure makes it a valuable tool in the study of reaction mechanisms and the development of new synthetic methodologies .
Wirkmechanismus
The mechanism by which 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable compound in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde can be compared to other similar compounds, such as 2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The unique combination of the oxa and azabicyclo moieties in this compound provides distinct chemical properties and reactivity, setting it apart from its analogs .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c14-6-8-2-1-3-12-11(8)13-5-10-4-9(13)7-15-10/h1-3,6,9-10H,4-5,7H2 |
InChI-Schlüssel |
AOIYASZAWQLBSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(C1CO2)C3=C(C=CC=N3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
![2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane](/img/structure/B13197811.png)



![8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13197837.png)

![4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13197852.png)


![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)



